molecular formula C9H7I B2667968 5-iodo-1H-indene CAS No. 75476-79-8

5-iodo-1H-indene

Cat. No.: B2667968
CAS No.: 75476-79-8
M. Wt: 242.059
InChI Key: NFZTUQLKJSBGFU-UHFFFAOYSA-N
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Description

Contextualization of Indene (B144670) Derivatives in Advanced Synthetic Strategies

Indene and its derivatives are fundamental structural motifs found in numerous natural products and biologically active molecules. acs.orgnnl.gov.np Their versatile frameworks serve as essential building blocks in the synthesis of complex organic structures and have significant applications in materials science. acs.orgresearchgate.net The indene skeleton is a core component of various pharmaceuticals, exhibiting a wide range of biological activities including antiallergic, antimicrobial, antitumor, and anti-inflammatory properties. acs.orgnnl.gov.np

In the realm of synthetic chemistry, the construction of the indene ring is a focal point of research. oaepublish.com Methodologies for synthesizing indene derivatives can be broadly categorized into two main strategies: the construction of the chiral indene ring from aromatic compounds through processes like intramolecular cyclization and intermolecular alkyne insertion, and the direct enantioselective functionalization of the indene ring itself. oaepublish.com Transition-metal-catalyzed reactions, such as those involving rhodium and palladium, have proven to be powerful tools for creating these bicyclic systems. acs.orgoaepublish.com For instance, palladium-catalyzed asymmetric dipolar cyclizations are a notable strategy for synthesizing chiral spiro-indenes. oaepublish.com Furthermore, iodine-catalyzed cascade reactions have been developed for the synthesis of 1H-indenes. researchgate.net

The activated methylene (B1212753) group within the indane-1,3-dione structure, a related precursor, makes it an ideal candidate for designing push-pull dyes through Knoevenagel condensation, highlighting the role of indene derivatives in the development of functional materials. researchgate.net The versatility of the indene framework allows for the creation of diverse and complex molecular architectures, making it a valuable scaffold in modern organic synthesis.

Significance of Halogenated Indenes, with Emphasis on 5-Iodo-1H-Indene, in Molecular Design and Functionalization

Halogenated organic compounds, including halogenated indenes, play a pivotal role in medicinal chemistry and materials science. The introduction of a halogen atom into a molecule can significantly alter its physical, chemical, and biological properties. nih.govresearchgate.net Halogenation is a key strategy in drug design, as it can enhance the binding affinity of a ligand to its target protein through the formation of halogen bonds, a type of non-covalent interaction. nih.gov

Among the halogenated indenes, this compound and its derivatives are particularly significant. The iodine substituent serves as a versatile functional handle for a variety of chemical transformations, most notably in cross-coupling reactions. An expeditious synthesis for 5-, 6-, and 7-iodoindenes has been reported, starting from the corresponding aminoindan-1-ones. researchgate.net This method involves a three-step sequence of diazotization-iodination, reduction, and dehydration. researchgate.net

The reactivity of the carbon-iodine bond in iodoindenes makes them excellent substrates for palladium-catalyzed cross-coupling reactions, such as Stille and Sonogashira couplings. researchgate.net This allows for the introduction of a wide range of substituents onto the indene core, facilitating the synthesis of complex, polysubstituted indene derivatives. figshare.com For example, 5-iodoindene has been used in Stille and Sonogashira couplings to synthesize (E)-5-(but-1-en-3-yn-1-yl)-1H-indene and 5-(but-3-ene-1-yn-1-yl)-1H-indene, respectively. researchgate.net

The choice of halogen can influence the reactivity and properties of the final product. Compared to its chloro, fluoro, and bromo analogs, this compound offers a higher reactivity, making it particularly useful in reactions where the halogen acts as a leaving group. This enhanced reactivity is crucial for the development of novel materials with specific electronic and optical properties, such as organic semiconductors.

A convenient method for preparing synthetically useful 3-iodoindene derivatives has been developed through the 5-endo iodocyclization of o-(alkynyl)styrenes. figshare.com This protocol highlights the utility of iodocyclization reactions in creating functionalized indenes under mild conditions. figshare.com

Properties of Halogenated Indene Analogs

Compound Name Comparison of Properties
5-Chloro-1H-indene Similar structure to 5-Bromo-1H-indene with a chlorine atom instead of bromine.
5-Fluoro-1H-indene Contains a fluorine atom at the 5-position; may be preferred in applications requiring higher electronegativity.
5-Bromo-1H-indene Offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

| This compound | Features an iodine atom at the 5-position; may be used in reactions requiring a more reactive halogen. |

Overview of Current Research Trajectories and Unexplored Potential for this compound

Current research on this compound and its derivatives is focused on leveraging its unique reactivity to synthesize novel compounds with potential applications in medicine and materials science. The ability to functionalize the indene scaffold through the iodine atom opens up avenues for creating libraries of compounds for drug discovery and for developing new organic materials with tailored properties.

One promising area of research is the synthesis of indole-substituted indenes. A recently developed protocol describes the synthesis of methyl 3-amino-1-(5-iodo-1H-indol-3-yl)-1H-indene-2-carboxylate, showcasing a method that tolerates a broad range of indoles and other aromatic nucleophiles. acs.org This specific compound, with its combination of an indene core and a functionalized indole (B1671886) moiety, could serve as a precursor to more complex, potentially bioactive molecules. acs.org The successful isolation of reaction intermediates in this process also provides crucial insights into the reaction mechanism. acs.org

The development of new synthetic methodologies remains a key focus. While several effective strategies for constructing the carbocyclic framework of indenes have emerged, there is a continuous search for more efficient, sustainable, and cost-effective protocols. acs.org This includes the exploration of novel catalytic systems and reaction conditions.

The unexplored potential of this compound lies in its application as a building block for highly functionalized and complex molecular architectures. Its utility in cross-coupling reactions is well-established, but further exploration of its reactivity in other types of transformations could lead to the discovery of new synthetic pathways. For instance, its use in the synthesis of novel ligands for transition-metal catalysis or in the creation of new classes of organic electronic materials remains an area ripe for investigation. The development of tandem or cascade reactions involving this compound could also provide rapid access to complex molecular scaffolds.

Synthesis Data for an Indole-Substituted Indene Derivative

Compound Name Formula Molecular Weight ( g/mol ) Yield Melting Point (°C)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7I/c10-9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZTUQLKJSBGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C=CC(=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Iodo 1h Indene and Its Precursors

Regioselective Iodination Techniques for 1H-Indene Scaffolds

Achieving regioselective iodination directly on the 1H-indene core, particularly at the C5 position, presents a significant synthetic challenge due to the presence of multiple reactive sites on both the aromatic and cyclopentadiene (B3395910) moieties. Therefore, specialized techniques are required to control the position of iodination.

Direct electrophilic iodination is a fundamental method for introducing iodine onto aromatic rings. wikipedia.org For the 1H-indene scaffold, the benzene (B151609) ring is activated, making it susceptible to electrophilic attack. However, this approach often suffers from a lack of regioselectivity, potentially yielding a mixture of 4-, 5-, 6-, and 7-iodo isomers, alongside possible reactions on the five-membered ring.

Various iodinating systems can be employed for this purpose. Common reagents include molecular iodine (I₂) activated by an oxidizing agent such as nitric acid, iodic acid (HIO₃), or hydrogen peroxide. wikipedia.orgmdpi.com For instance, the combination of I₂ and H₂O₂ under solvent-free conditions has been used for the iodination of activated aromatic ketones. mdpi.com Another powerful iodinating agent is N-Iodosuccinimide (NIS), often used with an acid catalyst. d-nb.info While these methods are effective for general iodination, controlling the reaction to selectively produce the 5-iodo isomer on an unsubstituted indene (B144670) ring is difficult and typically results in low yields of the desired product.

Research into the iodination of activated arenes has explored numerous reagent combinations to improve yields and selectivity, as summarized in the table below.

Iodo-SourceOxidant/CatalystTypical SubstratesReference
Iodine (I₂)Nitric AcidBenzene wikipedia.org
Iodine (I₂)Iodic Acid (HIO₃) / Sulfuric AcidDeactivated Arenes wikipedia.org
N-Iodosuccinimide (NIS)Triflimide (AgNTf₂)Anisoles, Anilines organic-chemistry.org
Potassium Iodide (KI)Hydrogen Peroxide (H₂O₂) / Strong AcidPhenols, Anilines researchgate.net
1,3-diiodo-5,5-dimethylhydantoin (DIH)DisulfideAnisoles, Imidazoles organic-chemistry.org

This table presents general electrophilic iodination systems for activated arenes, which are applicable in principle to the 1H-indene scaffold.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of arenes. Palladium catalysis, in particular, has been successfully applied to the C-H iodination of various aromatic compounds. chinesechemsoc.orgchinesechemsoc.org These reactions typically employ a directing group (DG) on the substrate, which coordinates to the metal center and positions it in close proximity to a specific C-H bond, usually at the ortho position.

While specific examples of palladium-catalyzed C-H iodination of 1H-indene to yield the 5-iodo isomer are not extensively documented, the general methodology is well-established. chinesechemsoc.orgacs.org A hypothetical approach for the synthesis of 5-iodo-1H-indene would involve installing a directing group at the C4 or C6 position of the indene scaffold. For example, a carboxylic acid or amide group could direct the palladium catalyst to iodinate the C5 position. A mild iodinating reagent, such as 2-nitrophenyl iodide, can be used in these transformations. chinesechemsoc.orgchinesechemsoc.org This strategy offers high regioselectivity that is otherwise difficult to achieve with traditional electrophilic substitution. chinesechemsoc.org

CatalystDirecting GroupIodinating ReagentKey FeatureReference
Pd(OAc)₂Carboxylic Acid2-Nitrophenyl Iodidemeta-C-H Iodination chinesechemsoc.org
Pd(II)Pyridine N-OxideN-Iodosuccinimide (NIS)C-H Iodination for Kinetic Resolution acs.org

This table showcases examples of palladium-catalyzed C-H iodination systems that could be adapted for the regioselective synthesis of functionalized indenes.

Directed ortho metalation (DoM) is a potent strategy for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The method relies on a directing metalation group (DMG), typically a heteroatom-containing functionality, which complexes with an organolithium reagent (like n-butyllithium) and directs deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as molecular iodine, to install a substituent with high precision. bdu.ac.in

To synthesize this compound using this approach, a DMG would need to be installed at either the C4 or C6 position of a suitable indene precursor. For example, a methoxy (B1213986) (OCH₃), tertiary amide (CONR₂), or carbamate (B1207046) (O-C(O)NR₂) group at the C4-position would direct lithiation specifically to the C5-position. uwindsor.caharvard.edu Subsequent quenching of the organolithium species with an iodine source (e.g., I₂) would yield the 5-iodoindene derivative. The DMG could then be retained or removed in subsequent steps. This method provides excellent regiocontrol, overcoming the selectivity issues of direct electrophilic iodination. bdu.ac.in

Metal-Catalyzed C-H Iodination Strategies (e.g., Palladium-Catalyzed)

Synthesis via Pre-functionalized Indene Derivatives

An alternative and often more practical approach to synthesizing this compound involves starting with an indene or indanone ring that already contains a functional group at the C5 position. This group is then chemically transformed into the desired iodo substituent. This strategy circumvents the regioselectivity problems associated with direct C-H functionalization of the parent indene.

While direct conversion of 5-bromo-1H-indene or 5-chloro-1H-indene to this compound via a Finkelstein-type reaction can be challenging on an aromatic ring, a common strategy involves a halogen-metal exchange followed by iodination. For instance, 5-bromo-1H-indene can be treated with an organolithium reagent like tert-butyllithium (B1211817) to generate the 5-lithio-1H-indene intermediate. This organometallic species is then reacted with an electrophilic iodine source, such as molecular iodine, to furnish this compound. This approach is intrinsically linked to the methods described in the subsequent section.

The most successful and regioselective synthesis of this compound reported to date proceeds through a pre-functionalized indanone intermediate. uhmreactiondynamics.orgresearchgate.net This multi-step sequence begins with the commercially available indan-1-one.

The key steps are as follows uhmreactiondynamics.org:

Nitration: Indan-1-one is nitrated using potassium nitrate (B79036) (KNO₃) in sulfuric acid (H₂SO₄) to produce a mixture of 6-nitroindan-1-one and 4-nitroindan-1-one (B1293876). The major isomer, 6-nitroindan-1-one, is separated for the next step.

Reduction: The nitro group of 6-nitroindan-1-one is reduced to an amino group using iron powder (Fe) and ammonium (B1175870) chloride (NH₄Cl), yielding 6-aminoindan-1-one.

Diazotization-Iodination: The crucial transformation involves the conversion of the amino group to an iodo group. The 6-aminoindan-1-one is subjected to diazotization using tert-butyl nitrite (B80452) (t-BuONO) followed by an in-situ iodination with reagents like diiodomethane (B129776) (CH₂I₂), iodine (I₂), and copper(I) iodide (CuI). This affords 6-iodoindan-1-one in high yield.

Ketone Reduction: The carbonyl group of 6-iodoindan-1-one is reduced to a secondary alcohol using sodium borohydride (B1222165) (NaBH₄), yielding 6-iodoindan-1-ol.

Dehydration: The final step is an acid-catalyzed dehydration of the alcohol. Treatment with aqueous hydrochloric acid (HCl) in a THF/water mixture selectively yields this compound. uhmreactiondynamics.org An analogous sequence starting from 4-nitroindan-1-one can be used to prepare 7-iodo-1H-indene. uhmreactiondynamics.org

Starting MaterialStep 1 ReagentsStep 2 ReagentsFinal ProductReference
6-Aminoindan-1-onet-BuONO, CH₂I₂, I₂, CuINaBH₄ then aq. HClThis compound uhmreactiondynamics.org
4-Aminoindan-1-onet-BuONO, CH₂I₂, I₂, CuINaBH₄ then aq. HCl7-Iodo-1H-indene uhmreactiondynamics.org

This table summarizes the key transformation sequence from aminoindanones to iodoindenes.

Multi-Step Sequences from Readily Available Precursors (e.g., aminoindan-1-ones)

The synthetic pathway commences with the diazotization of 6-aminoindan-1-one in the presence of an iodine source to yield 6-iodoindan-1-one. This Sandmeyer-type reaction is a cornerstone in aromatic chemistry for the conversion of amino groups into various functionalities, including iodo groups. Following the successful iodination, the carbonyl group of 6-iodoindan-1-one is reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄), affording 6-iodoindan-1-ol. The final step in the sequence is an acid-catalyzed dehydration of the alcohol, which results in the formation of the double bond in the five-membered ring, yielding the desired this compound. uhmreactiondynamics.org A similar sequence starting from 4-aminoindan-1-one yields 7-iodo-1H-indene. uhmreactiondynamics.org

Table 1: Multi-step Synthesis of Iodoindenes from Aminoindan-1-ones uhmreactiondynamics.org

Starting MaterialStep 1: ReagentsIntermediate 1Step 2: ReagentsIntermediate 2Step 3: ReagentsFinal ProductOverall Yield
6-Aminoindan-1-onet-BuONO, CH₂I₂, I₂, CuI6-Iodoindan-1-oneNaBH₄6-Iodoindan-1-olaq. HCl, THF/H₂OThis compound>70%
4-Aminoindan-1-onet-BuONO, CH₂I₂, I₂, CuI4-Iodoindan-1-oneNaBH₄4-Iodoindan-1-olaq. HCl, THF/H₂O7-Iodo-1H-indene>80% (from alcohol)
5-Aminoindan-1-oneDiazotization-iodination5-Iodoindan-1-oneReduction5-Iodoindan-1-olDehydration6-Iodo-1H-indene71%

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

In line with the growing importance of sustainable chemical manufacturing, efforts have been made to develop greener synthetic routes for iodinated compounds. These approaches aim to reduce the use of hazardous solvents and reagents, improve atom economy, and minimize waste generation.

Solvent-Free or Aqueous Medium Methodologies

The principles of green chemistry encourage the use of environmentally benign solvents like water or, ideally, the complete avoidance of solvents. organic-chemistry.orgtandfonline.comresearchgate.net Research has demonstrated the feasibility of iodinating 1-indanone (B140024), a key precursor to this compound, under solvent-free conditions (SFC) or in aqueous media.

One such approach involves the use of elemental iodine (I₂) in combination with an oxidizing agent like hydrogen peroxide (H₂O₂). chem-soc.simdpi.comresearchgate.net The reaction between 1-indanone and the I₂/30% aq. H₂O₂ system under solvent-free conditions has been shown to be efficient. chem-soc.siresearchgate.net In this system, H₂O₂ acts as a 'green' oxidant, with water being the only byproduct. chem-soc.si Another effective solid oxidant is the urea-hydrogen peroxide (UHP) adduct, which allows for the iodination of 1-indanone under solvent-free conditions. psu.edursc.org These methods often require mild heating. chem-soc.si

These solvent-free and aqueous methods offer significant advantages, including enhanced safety, reduced environmental impact, and often simplified product isolation procedures. chem-soc.si

Table 2: Green Iodination of 1-Indanone

SubstrateReagent SystemConditionsKey FeatureReference
1-IndanoneI₂ / 30% aq. H₂O₂Solvent-free, 45°CAtom-economic with respect to iodine. chem-soc.siresearchgate.net
1-IndanoneI₂ / Urea-H₂O₂ (UHP)Solvent-freeUses a solid, stable source of H₂O₂. psu.edursc.org
Activated AromaticsKI / (NH₄)₂S₂O₈Aqueous Methanol, Room TempMetal-free, acid-free, ortho-selective. organic-chemistry.org

Photocatalytic or Electrocatalytic Iodination Pathways

Photocatalysis and electrocatalysis represent cutting-edge green chemistry tools that can enable chemical transformations under mild conditions, often using light or electricity as the driving force. While the direct photocatalytic or electrocatalytic synthesis of this compound is not extensively documented, the principles of these technologies are applicable to iodination reactions.

Photocatalysis utilizes a photocatalyst that, upon absorbing light, can initiate a chemical reaction. In the context of iodination, this can involve the generation of a reactive iodine species. While specific examples for the direct iodination of the indene aromatic ring are scarce, photocatalysis has been employed for other transformations of the indene scaffold, such as ring expansion. rsc.orgrsc.orgnih.gov General photocatalytic methods for the iodination of alkanes have also been developed, suggesting the potential for future application in aromatic systems. acs.org

Electrocatalysis uses an electric current to drive a chemical reaction, often with the help of a mediator. Iodide ions can be oxidized at an anode to generate electrophilic iodine species that can then react with an organic substrate. This method avoids the need for stoichiometric chemical oxidants, which is a key principle of green chemistry. Electrocatalytic methods have been developed for various oxidative transformations mediated by iodides, such as the synthesis of indoles from N-aryl enamines. rsc.org The application of this technology to the direct iodination of the indene aromatic system is a promising area for future research.

These advanced catalytic methods hold the potential to further improve the sustainability profile of this compound synthesis by reducing reliance on traditional, often harsh, chemical reagents and reaction conditions.

Mechanistic Investigations of 5 Iodo 1h Indene Reactivity and Transformations

Carbon-Iodine Bond Reactivity in Cross-Coupling Reactions

The carbon-iodine (C-I) bond in 5-iodo-1H-indene is the focal point for numerous cross-coupling reactions. The high reactivity of the C-I bond, compared to other carbon-halogen bonds, facilitates oxidative addition to palladium(0) catalysts, which is a critical step in these catalytic cycles. This reactivity allows for the formation of new carbon-carbon bonds under relatively mild conditions.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction involves its coupling with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

Research has demonstrated the successful application of Suzuki-Miyaura coupling to iodoarenes, which share similar reactivity with this compound. For instance, the coupling of various aryl halides with arylboronic acids has been achieved with high efficiency using palladium catalysts. organic-chemistry.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For example, palladium(II) acetate (B1210297) and phosphine (B1218219) ligands are commonly employed. acs.org Some protocols have been developed to work under mild conditions, such as at room temperature, which is beneficial for sensitive substrates. organic-chemistry.org

A typical Suzuki-Miyaura reaction involving an iodoarene proceeds with a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor. The catalytic cycle involves oxidative addition of the iodoarene to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Aryl Iodides
Aryl IodideBoronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
2-IodocycloenonesArylboronic acidsPd(0)/C (5)Na2CO3DME/H2O25Excellent organic-chemistry.org
Aryl HalidesArylboronic acidsP1 (1.0–1.5)K3PO4Dioxane/H2O6091-99 nih.gov
IodobenzenePhenylboronic acidPdCl2(PPh3)2 (0.5)-[TBP][4EtOV]5585 beilstein-journals.org

Sonogashira, Heck, and Stille Coupling Applications and Selectivity

Beyond the Suzuki-Miyaura reaction, this compound is a suitable substrate for other palladium-catalyzed cross-coupling reactions, including the Sonogashira, Heck, and Stille couplings. These reactions further expand the synthetic utility of this compound by enabling the introduction of alkynyl, alkenyl, and organostannane groups, respectively.

Sonogashira Coupling: This reaction couples this compound with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base like an amine. numberanalytics.com While iodoindenes are effective substrates for Sonogashira couplings, studies have shown that isomeric mixtures can sometimes be produced, particularly when using triethylamine (B128534) as the base. researchgate.net The reaction is valuable for synthesizing aryl-alkynes and conjugated enynes. mdpi.com

Heck Coupling: The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene. numberanalytics.com This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. The Heck reaction is a powerful tool for creating carbon-carbon bonds with high regio- and stereoselectivity. numberanalytics.com

Stille Coupling: In the Stille coupling, this compound reacts with an organostannane reagent in the presence of a palladium catalyst. Iodoindenes have been shown to be effective substrates for regioselective Stille coupling with vinyl stannanes. researchgate.net This reaction tolerates a wide variety of functional groups and is often used in the synthesis of complex molecules.

Table 2: Overview of Sonogashira, Heck, and Stille Coupling Reactions
Coupling ReactionCoupling PartnerKey ReagentsTypical ProductReference
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseAryl-alkyne numberanalytics.com
HeckAlkenePd catalyst, BaseSubstituted Alkene numberanalytics.com
StilleOrganostannanePd catalystBiaryl or Vinylarene researchgate.net

Negishi and Kumada Coupling with this compound Substrates

The Negishi and Kumada couplings offer alternative methods for forming carbon-carbon bonds using organozinc and organomagnesium reagents, respectively.

Negishi Coupling: This reaction couples this compound with an organozinc compound, catalyzed by a palladium or nickel complex. wikipedia.org The Negishi coupling is known for its high functional group tolerance and allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org While specific studies on this compound are not detailed in the provided results, the general applicability of Negishi coupling to aryl iodides suggests its feasibility. nih.gov

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner, which reacts with this compound in the presence of a palladium or nickel catalyst. organic-chemistry.org This reaction was one of the first transition metal-catalyzed cross-coupling reactions to be developed. organic-chemistry.org A key advantage is the direct use of Grignard reagents, although their high reactivity can limit functional group compatibility. organic-chemistry.org Nickel catalysts, often stabilized by N-heterocyclic carbene (NHC) ligands, have been shown to be effective in Kumada couplings of aryl halides. mdpi.com

Nucleophilic Substitution Reactions at the C-5 Position

The carbon at the C-5 position of this compound, being attached to an electronegative iodine atom, is susceptible to nucleophilic attack, leading to substitution reactions.

Organometallic Reagent Mediated Substitutions

Organometallic reagents can also be employed to effect substitution at the C-5 position of this compound. These reactions often proceed through different mechanisms than the classical SNAr pathway and can offer alternative reactivity and selectivity. For instance, organolithium or Grignard reagents can undergo metal-halogen exchange with the iodo-substituent, followed by reaction with an electrophile.

While direct examples involving this compound are not explicitly detailed in the provided search results, the use of organometallic reagents in the functionalization of aryl halides is a well-established strategy in organic synthesis.

Cycloaddition Reactions and Pericyclic Processes Involving the Indene (B144670) Core

Cycloaddition reactions offer a powerful strategy for constructing cyclic molecules. In the context of this compound, the indene core can participate as a component in various pericyclic reactions, leading to the formation of complex polycyclic systems.

Diels-Alder Reactions and Dienophile Behavior of this compound

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. libretexts.org Generally, the reaction is facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. libretexts.orgpressbooks.pub The diene must also be able to adopt an s-cis conformation. libretexts.org In the case of this compound, the fused benzene (B151609) ring and the iodine substituent influence its reactivity. The indene system itself can act as a diene. For instance, cyclopentadiene (B3395910) is known to be a highly reactive diene in Diels-Alder reactions. nih.gov However, the reactivity of substituted indenes can be influenced by the nature of the substituents.

While specific studies on the Diels-Alder reactions of this compound are not extensively detailed in the provided results, the general principles of these reactions suggest that the electronic nature of the dienophile would be a critical factor. A dienophile with strong electron-withdrawing groups would be expected to react more readily with the indene core. The stereochemistry of the reaction is typically controlled, with the configuration of the dienophile being retained in the product. libretexts.org For cyclic dienes like indene, the formation of bicyclic adducts is expected, often with a preference for the endo product due to secondary orbital interactions. libretexts.org

1,3-Dipolar Cycloadditions for Fused Ring Systems

1,3-dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile, resulting in the formation of a five-membered ring. wikipedia.orgscribd.com This class of reactions is a cornerstone for the synthesis of five-membered heterocycles. researchgate.netorganic-chemistry.org The reaction generally proceeds through a concerted pericyclic mechanism. scribd.com

The double bond of the five-membered ring in this compound can act as a dipolarophile. For example, carbonyl ylides, which are reactive 1,3-dipoles, can undergo cycloaddition with various alkenes. nsc.ru The reactivity in these cycloadditions is often governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other is key. nsc.ru

Research on related systems, such as the 1,3-dipolar cycloaddition of azomethine ylides with inden-2-ylidene derivatives, has been shown to produce highly substituted pyrrolidin-2-ylidene structures diastereoselectively. researchgate.net This indicates that the indene scaffold is a viable participant in such reactions. The presence of the iodo-substituent on the benzene ring of this compound would likely exert an electronic influence on the reactivity of the cyclopentene (B43876) double bond, although the precise effects are not detailed in the available literature. The synthesis of various fused heterocyclic systems, such as isoxazolines from nitrile oxides and alkenes, demonstrates the versatility of this reaction class. wikipedia.org

Electrophilic Aromatic Substitution Reactions on the Indene Core of this compound

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings, where an electrophile replaces a hydrogen atom. wikipedia.org The reactivity and regioselectivity of SEAr are heavily influenced by the substituents already present on the aromatic ring. wikipedia.org

Regioselectivity and Directing Effects of the Iodo Group

Substituents on an aromatic ring can be classified as activating or deactivating and as ortho-, para-, or meta-directing. wikipedia.orgwikipedia.org Activating groups donate electron density to the ring, increasing its nucleophilicity and reaction rate, while deactivating groups withdraw electron density, slowing the reaction. masterorganicchemistry.com

In this compound, the iodo group is at the 5-position of the indene ring system. Based on its directing effects, incoming electrophiles would be directed to the positions ortho and para to it. The para position (C-2) is part of the five-membered ring and not aromatic, so substitution there is not a standard SEAr. The available ortho positions are C-4 and C-6.

Functionalization at Non-Iodinated Positions

Functionalization of the indene core at positions other than the one bearing the iodine atom can be achieved through electrophilic aromatic substitution. The directing effect of the iodo group at C-5 will guide incoming electrophiles primarily to the C-4 and C-6 positions of the benzene ring.

The indene system itself presents a complex reactivity profile. The five-membered ring is generally more reactive than the benzene ring in certain reactions. For instance, studies on indene and its derivatives show that reactions like bromination can occur on the cyclopentene part of the molecule under certain conditions. researchgate.net However, for electrophilic aromatic substitution, the focus remains on the six-membered ring.

The choice of electrophile and reaction conditions is crucial for achieving selective functionalization. For example, nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are common SEAr reactions that could be applied to this compound. wikipedia.org The inherent directing effect of the iodo group would favor substitution at C-4 and C-6. Steric hindrance might lead to a preference for one position over the other.

Radical Reactions and Photoredox Catalysis Involving this compound

Radical reactions provide alternative pathways for functionalization, often with different selectivity compared to ionic reactions. Aryl iodides like this compound are excellent precursors for generating aryl radicals. libretexts.org

The carbon-iodine bond is relatively weak and can be cleaved homolytically using radical initiators or through photoredox catalysis to generate a 5-indenyl radical. libretexts.orgrsc.org These radicals are highly reactive intermediates that can participate in a variety of transformations.

For example, research has shown that 5-indenyl radicals, generated from the pyrolysis of 5-iodoindene, can react with vinylacetylene to form various polycyclic aromatic hydrocarbons. rsc.org This highlights the utility of this compound as a source of the 5-indenyl radical for constructing larger molecular frameworks. rsc.org

Photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions using visible light. nsf.govbeilstein-journals.orgrsc.org In this process, a photocatalyst absorbs light and engages in single-electron transfer (SET) with a substrate. beilstein-journals.org Aryl iodides are suitable substrates for photoredox catalysis. They can be reduced by an excited-state photocatalyst to form a radical anion, which then fragments to produce an aryl radical and an iodide anion. mdpi.com

These photochemically generated 5-indenyl radicals can undergo various subsequent reactions, such as:

Hydrogen Atom Transfer (HAT): Abstraction of a hydrogen atom from a donor molecule, leading to the formation of indene.

Addition to π-systems: Addition to alkenes, alkynes, or arenes to form new carbon-carbon bonds. libretexts.org

Cyclization: Intramolecular addition to a tethered π-system to construct new rings. libretexts.orgmdpi.com

Recent developments in photoredox catalysis have enabled the use of unactivated substrates, expanding the scope of these reactions. nsf.govrsc.org For instance, iridium-based photocatalysts have been developed that are strongly reducing and can activate challenging substrates like organochlorides and organobromides, suggesting that organoiodides like this compound would be highly compatible. nsf.gov Ring expansion of indene has also been achieved using photoredox catalysis, demonstrating the potential for skeletal editing of the indene core. researchgate.net

Computational and Theoretical Chemistry Insights into 5 Iodo 1h Indene

Electronic Structure and Bonding Analysis

A fundamental understanding of a molecule's properties begins with its electronic structure. For 5-iodo-1H-indene, this would involve a detailed analysis of how the iodine substituent influences the electron distribution within the indene (B144670) ring system.

Density Functional Theory (DFT) Calculations of Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic ground state properties of molecules. nih.gov A typical DFT study on this compound would calculate its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would reveal how the large iodine atom affects the planarity and geometry of the bicyclic indene core. Furthermore, DFT calculations would provide the ground-state energy, dipole moment, and other key electronic properties. Currently, no published research presents a data table with these specific calculated values for this compound.

Analysis of Frontier Molecular Orbitals (FMOs) and Electron Density Distributions

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting a molecule's reactivity. mdpi.comfrontiersin.org The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. frontiersin.org An analysis for this compound would involve mapping the spatial distribution of these orbitals to identify the most likely sites for electrophilic and nucleophilic attack. The electron-withdrawing or -donating nature of the iodine substituent would significantly impact the energies and localizations of these orbitals compared to the parent indene molecule. Visualizations of the electron density surface and molecular electrostatic potential (MEP) maps would further highlight regions of high and low electron density, offering insights into intermolecular interactions. frontiersin.org Specific HOMO-LUMO energy values and corresponding orbital plots for this compound are not available in the current literature.

Spectroscopic Property Prediction and Validation through Theoretical Models

Computational models are frequently used to predict spectroscopic data, which can then be used to validate experimental findings or to aid in the identification of the compound.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov For this compound, such calculations would be particularly valuable due to the "heavy atom effect" of iodine, which can significantly influence the chemical shifts of nearby nuclei. Comparing calculated shifts to experimental spectra, if available, would provide strong confirmation of the compound's structure. While experimental NMR data exists for some complex iodo-indene derivatives acs.org, theoretical chemical shift calculations specifically for this compound have not been reported.

Vibrational Frequency Analysis (IR, Raman) for Structural Confirmation

Theoretical vibrational frequency calculations are used to predict the Infrared (IR) and Raman spectra of a molecule. Each peak in the calculated spectra corresponds to a specific vibrational mode (e.g., C-H stretch, C=C bend). This analysis not only helps in interpreting experimental spectra but also confirms that the calculated optimized geometry corresponds to a true energy minimum. For this compound, the calculations would show characteristic vibrational modes for the indene core and specific frequencies associated with the carbon-iodine bond. While the NIST WebBook provides an experimental IR spectrum for the parent indene molecule researchgate.net, a corresponding theoretical or experimental spectrum for its 5-iodo derivative is not documented in the searched resources.

Reaction Mechanism Elucidation using Advanced Computational Methods

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the step-by-step elucidation of reaction mechanisms. acs.org This involves identifying transition states, intermediates, and the associated energy barriers. For this compound, computational studies could explore its reactivity in key organic reactions, such as electrophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Heck), or the formation of organometallic complexes. Such studies would clarify the regioselectivity and stereoselectivity of these reactions, guided by the electronic influence of the iodo-substituent. While mechanisms for the formation of the general indene skeleton acs.org and reactions of other substituted indenes have been computationally investigated researchgate.netacs.org, no studies detailing the reaction mechanisms specifically involving this compound are currently available.

Transition State Identification and Energy Barrier Calculations for Key Transformations

Computational chemistry, primarily through Density Functional Theory (DFT) calculations, is a powerful tool for identifying the transition states (TS) of chemical reactions and calculating their associated energy barriers. For this compound, key transformations would include palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the C-I bond to a low-valent palladium(0) complex.

Theoretical studies on iodoarenes have extensively modeled this oxidative addition step. researchgate.netnih.gov DFT calculations can map the potential energy surface of the reaction, identifying the geometry of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and this transition state is the activation energy barrier (ΔG‡), a critical parameter that dictates the reaction rate.

For instance, in a typical Suzuki-Miyaura coupling, the oxidative addition of an iodoarene to a Pd(0) complex like Pd(PPh₃)₂ is the first crucial step. nih.gov Computational models have elucidated two primary pathways for this addition: one involving a monoligated Pd(0) species and another with a diligated complex. nih.gov The calculated energy barriers for these pathways provide insight into which is more favorable under specific conditions. Studies on bromobenzene (B47551) have shown activation energies for oxidative addition to be around 9.6 kcal/mol for a Pd(PPh₃)₂ catalyst. nih.gov Given that the C-I bond is weaker and more reactive than a C-Br bond, the activation barrier for this compound is expected to be similarly low, facilitating its participation in these coupling reactions. wikipedia.org

The table below presents illustrative activation energy barriers for key steps in palladium-catalyzed reactions of iodoarenes, which serve as a proxy for understanding the reactivity of this compound.

Reaction TypeKey Transformation StepModel SubstrateCatalyst/LigandCalculated Activation Energy (ΔG‡) kcal/mol
Suzuki-MiyauraOxidative AdditionIodobenzenePd(PPh₃)₂~9-12
Suzuki-MiyauraTransmetalationPhenylboronic AcidPd-complex~14-37 (can be rate-determining) nih.gov
Heck ReactionCarbopalladationStyrene(P₂N₂)Pd-complex~19 chemrxiv.org
Sonogashira CouplingOxidative AdditionIodobenzenePd(PPh₃)₂Low, often not rate-limiting

Note: The data in this table is derived from computational studies on analogous iodoarene systems and is intended to be illustrative for this compound.

Reaction Energy Profiles and Kinetic Studies of this compound Reactions

For a palladium-catalyzed cross-coupling reaction involving this compound, the catalytic cycle generally consists of three main stages:

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate. kaust.edu.sa This step is typically fast and highly exergonic for iodoarenes. nih.gov

Transmetalation (for Suzuki/Sonogashira) or Carbopalladation (for Heck): The second reactant (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, or an alkene inserts into the Pd-C bond. nih.gov In some cases, such as the Suzuki-Miyaura reaction, transmetalation can be the rate-determining step, with calculated activation energies reaching up to 36.8 kcal/mol depending on the conditions. nih.gov

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst. kaust.edu.sa This step is usually thermodynamically favorable.

Kinetic studies, both experimental and computational, help to validate these energy profiles. For example, kinetic analyses of the oxidative addition of iodoarenes to palladium(0) complexes often show a first-order dependence on the concentration of the iodoarene, which is consistent with the computationally modeled mechanisms. nih.gov In some cases, more complex kinetics are observed, such as a second-order dependence on the palladium(0) concentration, suggesting a cooperative mechanism where two palladium centers are involved in the C-I bond activation, a phenomenon that has been explored through DFT calculations. researchgate.net

The following table outlines a hypothetical reaction energy profile for a Suzuki-Miyaura coupling of this compound, based on data from similar iodoarene systems.

StageElementary StepRelative Free Energy (kcal/mol) (Illustrative)
ReactantsThis compound + Pd(0)L₂0
Transition State 1Oxidative Addition TS+10
Intermediate 1Indenyl-Pd(II)-I Complex-5
Transition State 2Transmetalation TS+25 (Rate-Determining Step)
Intermediate 2Indenyl-Pd(II)-R Complex+2
Transition State 3Reductive Elimination TS+15
ProductsCoupled Product + Pd(0)L₂-20

Note: This table presents an illustrative energy profile based on computational studies of analogous iodoarene cross-coupling reactions. The exact energies for this compound would require specific DFT calculations.

Solvent Effects and Catalytic Environment Simulations on Reactivity and Selectivity

The solvent and the broader catalytic environment (including ligands and additives) play a critical role in the reactivity and selectivity of chemical transformations. Computational simulations are increasingly used to model these effects explicitly.

Solvent molecules can influence a reaction by stabilizing or destabilizing reactants, intermediates, and transition states. numberanalytics.com In palladium-catalyzed cross-coupling reactions, polar solvents can significantly impact the reaction rate and even alter the reaction mechanism. researchgate.netnih.gov For example, DFT calculations have shown that the oxidative addition of aryl triflates, which proceeds through a highly polar transition state, is accelerated in polar solvents. researchgate.net Similarly, for this compound, the choice of solvent can influence the speciation of the palladium catalyst and the energy barriers of the catalytic cycle. acs.org

Computational models can incorporate solvent effects through either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a defined dielectric constant, while explicit models include individual solvent molecules in the calculation, allowing for the simulation of specific solvent-solute interactions like hydrogen bonding.

Furthermore, the ligands coordinated to the palladium center are crucial determinants of selectivity (e.g., regioselectivity in Heck reactions). nih.gov DFT studies can model the steric and electronic effects of different ligands. For instance, bulky ligands can favor the formation of one regioisomer over another by creating steric hindrance in the transition state leading to the disfavored product. nih.gov By simulating the catalytic environment, including the specific ligands used, computational chemistry can predict how changes in the catalyst structure will affect the outcome of a reaction with this compound, guiding the rational design of more efficient and selective catalytic systems.

Applications of 5 Iodo 1h Indene As a Versatile Synthetic Building Block

Construction of Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

The formation of complex PAHs is a significant area of research, driven by their relevance in materials science and their presence in combustion processes. acs.orgresearchgate.net Indene (B144670) and its derivatives are fundamental building blocks in the growth of larger aromatic systems. acs.orguhmreactiondynamics.org 5-Iodo-1H-indene, through its reactive iodo-substituent and indenyl core, provides multiple pathways for the synthesis of elaborate polycyclic structures.

Annulation, the process of building a new ring onto an existing molecule, is a primary strategy for synthesizing complex PAHs from indenyl precursors. researchgate.net Research has demonstrated that indenyl radicals, which can be generated from iodo-indenes, react with unsaturated molecules like vinylacetylene to form larger, tricyclic PAHs. rsc.org In these reactions, the five-membered ring of the indenyl radical acts as a spectator while the radical center attacks the acetylene, leading to cyclization and the formation of a new six-membered ring. rsc.org This process effectively "annulates" a new ring onto the indenyl framework.

A distinct approach to expanding the core structure is through ring-expansion reactions. A recently developed photoredox-catalyzed method allows for the direct insertion of a functionalized carbon atom into the indene skeleton, transforming it into a 2-substituted naphthalene (B1677914). nih.gov This skeletal editing technique utilizes a radical carbyne precursor that facilitates the expansion of the five-membered ring into a six-membered aromatic ring, offering a novel route to functionalized naphthalenes from indene precursors. nih.gov

Table 1: Annulation and Ring-Expansion Reactions of Indene Derivatives
Reaction TypeIndene PrecursorReagent(s)Product(s)Key FindingReference
Radical Annulation5- and 6-Indenyl Radicals (from iodo-indene)Vinylacetylene (C₄H₄)3H-cyclopenta[a]naphthalene, 1H-cyclopenta[b]naphthaleneDemonstrates molecular mass growth via the addition of a five-membered ring to an existing benzene (B151609) moiety through radical reactions. rsc.org rsc.org
Photoredox Ring ExpansionIndeneα-Iodonium diazo compounds (Carbyne Precursor)2-Substituted NaphthalenesA functionalized carbon atom is inserted into the indene scaffold, expanding the five-membered ring to a six-membered ring. nih.gov nih.gov

Beyond simple annulation, this compound is a precursor for more intricate fused and spirocyclic systems. Fused ring systems, where two or more rings share two atoms, and spiro-indenes, where rings are joined at a single carbon atom, are important structural motifs in natural products and materials. researchgate.netresearchgate.net The synthesis of these structures often involves intramolecular cyclization reactions. For instance, acid-mediated domino reactions can be employed to construct fused tricyclic ketones and spiro tetracyclic systems from precursors derived from iodoarenes. nih.gov These reactions proceed through intramolecular acylation, where the reaction pathway is directed by the electronic properties of the aromatic rings involved to selectively form either the fused or spiro product. nih.gov The development of efficient methods for creating highly substituted indenes and spiroindenes is an active area of research, often utilizing cascade reactions catalyzed by Lewis acids like TiCl₄ or AlCl₃. researchgate.net

Table 2: Synthesis of Fused and Spiro-Indene Systems
Reaction ClassStarting Material TypeKey Reagent/CatalystProduct TypeSynthetic UtilityReference
Domino Cyclization/AcylationAlkyl-tethered β-aryl-α,β-unsaturated esters (derived from iodoarenes)Triflic Acid (TfOH)Fused nih.govnih.govacs.org tricyclic ketonesChemoselective formation of rigid fused systems through intramolecular acylation. nih.gov nih.gov
Domino Cyclization/AcylationAlkyl-tethered β-aryl-α,β-unsaturated esters (derived from iodoarenes)Triflic Acid (TfOH)Spiro-tetracyclic ketonesThermodynamically controlled formation of spirocycles when the β-aromatic ring is electron-rich. nih.gov nih.gov
Lewis Acid-Catalyzed AnnulationBenzylic alcohols and alkynesTiCl₄ or AlCl₃Highly substituted spiroindenesRapid and efficient construction of two new C-C bonds to form the spiro-indene framework. researchgate.net researchgate.net

Annulation and Ring-Expansion Reactions Utilizing the Indene Moiety

Precursor in the Synthesis of Functional Organic Materials

The unique chemical structure of indene derivatives makes them attractive building blocks for functional organic materials, including polymers and materials for optical applications. ontosight.ai The ability to functionalize the indene core, particularly through the versatile carbon-iodine bond of this compound, allows for the precise tuning of material properties. netascientific.com

Indene-containing molecules are foundational scaffolds for materials used in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). acs.orgresearchgate.net The synthesis of these materials often leverages the reactivity of halogenated indenes. For example, complex spiro-architectures, such as dispiro[fluorene-9',6,9'',12-indeno[1,2-b]fluorenes] (DSF-IFs), have been synthesized as building blocks for blue-light-emitting materials. researchgate.net The synthesis of these scaffolds involves multi-step sequences where the indene unit is incorporated to create a rigid, three-dimensional structure that hinders intermolecular interactions, a desirable feature for emissive materials. researchgate.net The synthetic routes to these complex molecules often rely on cyclization reactions of precursors that could be accessed through cross-coupling reactions with a starting material like this compound.

Table 3: Indene-Based Scaffolds for Optoelectronic Materials
Scaffold TypeKey Structural FeatureSynthetic Approach (General)Intended ApplicationReference
Dispiro[fluorene-indenofluorene] (DSF-IF)Two fluorene (B118485) rings connected to an indenofluorene unit via sp³ carbon atoms.Multi-step synthesis involving cyclization of terphenyl bis(carbinol) precursors.Blue-light-emitting materials for OLEDs. researchgate.net
Boron-functionalized IndenesAn indene core functionalized with a boron-containing group (e.g., pinacol (B44631) boronate ester).Metal-free BCl₃-mediated cyclization of o-alkynylstyrenes.Precursors for organic/polymer optoelectronic materials. acs.org

In polymer chemistry, this compound has the potential to serve in two distinct roles: as a monomer or as an initiator. As a monomer, the vinyl group within the five-membered ring of the indene structure can participate in chain-growth polymerization. libretexts.org This process, often initiated by radicals, involves the sequential addition of monomer units to a growing polymer chain. libretexts.orgfujifilm.com The polymerization would proceed via the opening of the π-bond in the cyclopentadiene (B3395910) portion of the indene.

Alternatively, the carbon-iodine bond in this compound presents the possibility for its use as a polymerization initiator or as a component in controlled polymerization systems. Molecular iodine and other organo-iodine compounds are known to initiate various types of polymerization, including cationic and radical polymerizations. tandfonline.comtandfonline.com For instance, hypervalent iodine compounds can decompose to generate radicals that initiate polymerization. jomardpublishing.com While not a hypervalent species itself, the C-I bond in this compound could potentially be cleaved under specific conditions (e.g., photolytically or thermally) to generate radicals. Furthermore, in systems like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, iodo-compounds can act as chain transfer agents to control the growth of polymer chains. fujifilm.com

Table 4: Potential Synthetic Routes in Polymer Chemistry Involving this compound
RolePolymerization TypeProposed Synthetic RouteMechanismReference
MonomerRadical PolymerizationInitiator (e.g., AIBN, peroxide) + this compoundThe initiator generates a radical which adds to the double bond of the indene monomer, creating a propagating radical that adds to subsequent monomers. libretexts.orgfujifilm.com
Initiator (Potential)Radical PolymerizationThis compound + Energy (Heat/Light) + Vinyl Monomer (e.g., styrene)Homolytic cleavage of the C-I bond generates an indenyl radical and an iodine radical, which can initiate polymerization of other monomers. jomardpublishing.com
Chain Transfer Agent (Potential)Controlled Radical Polymerization (e.g., Iodine-transfer polymerization)Initiator + Monomer + this compoundThe C-I bond reversibly cleaves and reforms, mediating the concentration of propagating radicals and allowing for controlled polymer growth. tandfonline.comtandfonline.com

Building Blocks for Optoelectronic Material Scaffolds (e.g., OLED precursors through synthesis, not device performance)

Role in Ligand Synthesis for Organometallic Catalysis

Organometallic catalysis is a cornerstone of modern chemical synthesis, where a central metal atom, supported by organic molecules called ligands, facilitates chemical transformations. numberanalytics.commt.com The structure of the ligand is critical as it modulates the electronic and steric environment of the metal center, thereby controlling the catalyst's activity and selectivity. numberanalytics.comlibretexts.org Indene and its derivatives are widely used as cyclopentadienyl-type ligands in catalysts for processes like olefin polymerization.

This compound is an excellent precursor for synthesizing novel indenyl ligands because the carbon-iodine bond is highly susceptible to functionalization via cross-coupling reactions. researchgate.netorganic-chemistry.org For example, Pd-catalyzed cross-coupling reactions between a halogenated indene (such as 2-bromo-1H-indene) and nitrogen-containing heterocycles (azoles) have been used to synthesize 2-(N-azolyl)indenyl ligands. acs.org This same synthetic logic can be applied to this compound. The reaction involves the coupling of the indene at the position of the iodine atom with a molecule containing a desired functional group for metal coordination, such as a pyrrole, indole (B1671886), or carbazole. acs.org The resulting functionalized indene can then be deprotonated and reacted with a metal halide (e.g., ZrCl₄) to form the final organometallic catalyst. The in-situ generation of a copper(I) catalyst from copper(II) salts and sodium iodide is another method that facilitates cycloaddition reactions to create iodo-substituted triazoles, which can also serve as ligands. nih.gov

Table 5: Synthesis of Indenyl-Based Ligands and Catalysts
Ligand/Catalyst TypeSynthetic PrecursorKey ReactionMetal Complex ExampleApplicationReference
2-(N-Azolyl)indenyl Ligand2-Bromo-1H-indene (analogue) + Azole (e.g., pyrrole, indole)Pd-catalyzed cross-coupling (amination)Zirconium and Hafnium complexesActive catalysts for olefin polymerization (when activated with MAO). acs.org
5-Iodo-1,2,3-triazole LigandOrganic azide (B81097) + Terminal alkyneIn-situ generated Cu(I)/triiodide ion mediated cycloaddition-Potential ligands for various catalytic applications. nih.gov
Generic Functionalized Indenyl LigandThis compound + Functional Group PrecursorTransition metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Stille)Group 4 Metallocenes (e.g., Zirconocenes)Catalysis, including polymerization. researchgate.netacs.org

Derivatization to Form Phosphine (B1218219), N-Heterocyclic Carbene (NHC), or Chiral Ligands

The iodo group at the 5-position of the 1H-indene core serves as a versatile handle for the introduction of various functionalities, including those that give rise to important classes of ligands used in catalysis. The methodologies for these transformations are well-established for aryl iodides, and by extension, are applicable to this compound.

Phosphine Ligands:

The synthesis of indenyl phosphine ligands can be achieved through the reaction of an indenyl lithium species with a chlorophosphine. While this method traditionally requires harsh conditions, modern cross-coupling reactions offer a milder and more functional-group-tolerant alternative. rsc.org Palladium- and copper-catalyzed phosphination reactions are powerful methods for the formation of carbon-phosphorus bonds. researchgate.netrsc.org

In a typical palladium-catalyzed phosphination, this compound could be reacted with a secondary phosphine (such as diphenylphosphine) in the presence of a palladium catalyst and a base to yield the corresponding 5-(diphenylphosphino)-1H-indene. nih.gov Copper-catalyzed systems, often utilizing copper(I) iodide as the catalyst, provide an alternative, cost-effective route to the same class of compounds. researchgate.net The resulting indenyl phosphine ligands can be utilized in a variety of transition-metal-catalyzed reactions. rsc.org

N-Heterocyclic Carbene (NHC) Ligands:

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis. beilstein-journals.org The synthesis of NHC ligands often involves the functionalization of an aryl halide. This compound can serve as a precursor for the synthesis of indenyl-functionalized NHC ligands. One common strategy involves the N-arylation of an imidazole (B134444) or a related N-heterocycle with the aryl iodide, followed by deprotonation to generate the free carbene or its metal complex. beilstein-journals.org For instance, a palladium-catalyzed coupling of this compound with an N-heterocycle like imidazole would yield an N-(1H-inden-5-yl)imidazole derivative. Subsequent quaternization and deprotonation would lead to the formation of an indenyl-substituted NHC ligand. scripps.eduresearchgate.net

Chiral Ligands:

The indene scaffold is a common feature in many chiral ligands used in asymmetric catalysis. figshare.comresearchgate.net While direct examples of chiral ligand synthesis starting from this compound are not prevalent in the literature, the functionalization of the iodo group is a key potential step in creating such ligands. The introduction of a chiral phosphine, amine, or other coordinating group at the 5-position via the methods described above would result in a new chiral ligand. Furthermore, the indene ring itself can be part of a larger chiral framework, and the iodo-group allows for further molecular elaboration. For example, cross-coupling reactions can be used to introduce substituents that can then be transformed into chiral auxiliaries or coordinating groups. rsc.orga-z.lu

Table 1: Potential Ligand Synthesis from this compound

Ligand TypeGeneral ReactionPotential Product from this compound
Phosphine LigandPalladium or Copper-catalyzed Phosphination5-(Diphenylphosphino)-1H-indene
N-Heterocyclic Carbene (NHC) PrecursorPalladium-catalyzed N-ArylationN-(1H-Inden-5-yl)imidazole
Chiral Ligand ComponentAsymmetric Cross-Coupling or FunctionalizationChiral indenyl phosphines, amines, or ethers

Intermediate in Natural Product and Pharmaceutical Scaffold Synthesis

The carbon-iodine bond in this compound is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, making it an invaluable intermediate for the construction of complex molecular architectures found in natural products and pharmaceutical drugs. researchgate.net These reactions allow for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling:

The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the synthesis of alkynyl-substituted aromatic compounds. wikipedia.orgmdpi.comlibretexts.org this compound can readily participate in Sonogashira couplings. For instance, reaction with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base would yield a 5-alkynyl-1H-indene derivative. researchgate.net This transformation is crucial for building the carbon skeleton of many natural products and has been applied to the synthesis of various complex molecules. mdpi.com

Suzuki Coupling:

The Suzuki coupling reaction, which involves the cross-coupling of an organoboron compound with an organohalide, is one of the most widely used methods for the formation of carbon-carbon bonds. ganeshremedies.comwikipedia.orglibretexts.org this compound is an excellent substrate for Suzuki couplings, reacting with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or vinyl groups at the 5-position of the indene ring. This reaction is extensively used in the pharmaceutical industry for the synthesis of drug candidates and complex intermediates. ganeshremedies.com

Heck Coupling:

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com this compound can be coupled with various alkenes using a palladium catalyst to introduce a vinyl group at the 5-position. This reaction provides a direct method for the synthesis of styrenyl-type derivatives of indene, which can be further elaborated into more complex structures. nih.gov

Table 2: Cross-Coupling Reactions Utilizing this compound

ReactionCoupling PartnerGeneral Product StructureSignificance
Sonogashira CouplingTerminal Alkyne5-Alkynyl-1H-indeneConstruction of carbon skeletons in natural products.
Suzuki CouplingBoronic Acid/Ester5-Aryl/Vinyl-1H-indeneSynthesis of biaryl and vinyl-aryl scaffolds in pharmaceuticals. ganeshremedies.com
Heck CouplingAlkene5-Vinyl-1H-indeneFormation of substituted alkenes for further functionalization.

Advanced Spectroscopic and Structural Elucidation Studies of 5 Iodo 1h Indene and Its Derivatives

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-resolution mass spectrometry (HRMS) is a powerful technique for the precise mass determination of molecules, enabling the elucidation of elemental compositions and the identification of unknown compounds in complex mixtures. labmanager.comalgimed.com In the study of 5-iodo-1H-indene derivatives, HRMS plays a crucial role in monitoring reaction progress and confirming the identity of newly synthesized compounds.

In the synthesis of various indole-substituted indene (B144670) derivatives, including a 5-iodo-1H-indol-3-yl substituted indene, HRMS (ESI) was utilized to confirm the exact mass of the products. For instance, the calculated mass for the protonated molecule [M+H]⁺ of methyl 3-amino-1-(5-iodo-1H-indol-3-yl)-1H-indene-2-carboxylate was determined to be 431.0256, which closely matched the experimentally found value of 431.0251. acs.org This high degree of accuracy provides definitive evidence for the successful synthesis of the target compound.

HRMS is also instrumental in mechanistic studies. For example, during the investigation of a transition metal/photocatalyst-free ring expansion of indene to naphthalene (B1677914) using a difluorodiazo hypervalent iodine(III) reagent, HRMS analysis of the reaction mixture was performed. rsc.org The analysis revealed no evidence of radical-trapped intermediates, but instead detected a hydroxyl insertion product, suggesting a carbene-mediated mechanism rather than a radical pathway. rsc.org

The table below presents HRMS data for several indene derivatives, illustrating the precision of this technique in confirming their molecular formulas.

Compound NameMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺Reference
Methyl 3-Amino-1-(5-iodo-1H-indol-3-yl)-1H-indene-2-carboxylateC₁₉H₁₅IN₂O₂431.0256431.0251 acs.org
Methyl 3-Amino-1-(5-bromo-1H-indol-3-yl)-1H-indene-2-carboxylateC₁₉H₁₅BrN₂O₂383.0395383.0395 acs.org
Methyl 3-Amino-1-(5-methyl-1H-indol-3-yl)-1H-indene-2-carboxylateC₂₀H₁₈N₂O₂319.1447319.1448 acs.org
Methyl 3-Amino-1-(5-nitro-1H-indol-3-yl)-1H-indene-2-carboxylateC₁₉H₁₅N₃O₄350.1141350.1144 acs.org
Methyl 3-Amino-1-(5-(benzyloxy)-1H-indol-3-yl)-1H-indene-2-carboxylateC₂₆H₂₂N₂O₃427.1709427.1709 acs.org

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled technique for determining the precise three-dimensional atomic arrangement of crystalline solids. hzdr.deuol.derigaku.comhzdr.de It provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound derivatives. hzdr.dehzdr.de

SC-XRD studies on derivatives of this compound reveal important details about their conformational preferences and the nature of non-covalent interactions in the solid state. For example, the crystal structure of a tricyclic indole (B1671886) derivative fused with an indene moiety confirmed its molecular connectivity and stereochemistry. acs.org In another study, the trans configuration of a diastereomer of a spirocyclic compound derived from an indene precursor was unequivocally established through X-ray diffraction analysis. nih.gov

The presence of the iodine atom in this compound and its derivatives introduces the possibility of halogen bonding, a specific type of non-covalent interaction where the iodine atom acts as a halogen bond donor. nih.gov These interactions can significantly influence the crystal packing and solid-state architecture.

Co-crystallization is a powerful strategy to create new solid forms with tailored properties by combining two or more different molecules in a single crystal lattice. researchgate.netmdpi.com This approach is particularly relevant for this compound derivatives, as the iodine atom can participate in halogen bonding to form predictable supramolecular synthons. researchgate.net

Studies on the co-crystallization of iodo-substituted aromatic compounds with various halogen bond acceptors have demonstrated the formation of well-defined supramolecular assemblies, such as one-dimensional chains. nih.govresearchgate.net For instance, co-crystals of 1,4-diiodotetrafluorobenzene (B1199613) with 4,4'-bipyridine (B149096) are held together by I···N halogen bonds. researchgate.net While specific co-crystallization studies involving this compound itself are not extensively reported, the principles established from related iodinated compounds suggest that it would be a viable candidate for forming co-crystals driven by halogen bonding. The formation of such co-crystals could be used to modulate the physicochemical properties of this compound derivatives.

Conformational Analysis and Intermolecular Interactions in Crystalline States

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical and Mechanistic Insights

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are fundamental for the structural elucidation of this compound and its derivatives in solution. acs.org These methods provide detailed information about the connectivity of atoms, their spatial proximity, and dynamic processes. emich.eduacs.org

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the spectra of complex molecules like substituted indenes. wikipedia.orgcreative-biostructure.comlibretexts.org

COSY (Correlation Spectroscopy) is used to identify scalar-coupled protons, typically those on adjacent carbon atoms. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. nih.gov

In the characterization of methyl 3-amino-1-(5-iodo-1H-indol-3-yl)-1H-indene-2-carboxylate, both ¹H and ¹³C NMR were employed to establish the structure. acs.org For more complex derivatives, such as a spirocyclic compound, 2D-NOESY experiments were crucial for assigning the trans configuration by identifying through-space couplings between specific protons. nih.gov

The following table summarizes the types of information obtained from various 2D-NMR techniques relevant to the study of this compound derivatives.

2D-NMR ExperimentInformation ProvidedApplication for Indene Derivatives
COSYIdentifies proton-proton (H-H) spin-spin coupling networks.Establishes connectivity of protons within the indene ring system and substituents.
HSQCCorrelates protons with their directly attached carbons (¹JCH).Assigns carbon signals based on known proton assignments.
HMBCShows long-range correlations between protons and carbons (²JCH, ³JCH).Connects different fragments of the molecule and confirms the overall carbon framework.
NOESYDetects through-space proximity of protons.Determines stereochemistry, such as cis/trans isomerism, and conformational preferences.

Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on the NMR timescale, such as conformational changes or restricted rotation around single bonds. nih.gov By acquiring NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals, from sharp peaks at slow exchange rates to broadened signals and eventually to averaged signals at fast exchange rates.

Future Perspectives and Emerging Research Avenues for 5 Iodo 1h Indene

Exploration of Unconventional Reactivity Patterns and Selectivity Control

While traditional applications of 5-iodo-1H-indene often rely on standard cross-coupling reactions, future research is geared towards uncovering and exploiting more unconventional reactivity. The goal is to develop novel synthetic methodologies that offer unique pathways to complex molecules with high degrees of selectivity.

Key research areas include the use of specialized catalysts and reaction conditions to influence reaction pathways. For instance, gold-catalyzed cycloisomerization reactions of specific iodoalkyne precursors have been shown to produce 3-iodo-1-substituted-1H-indenes. nih.gov This transformation proceeds through an intermediate gold vinylidene followed by a 1,2-iodine shift, representing a departure from classical cyclization mechanisms. nih.gov Similarly, rhenium complexes have been found to catalyze the formation of 2-iodo-1H-indene derivatives from 3-iodopropargyl ethers via sequential 1,2-iodine and 1,5-hydrogen shifts under neutral conditions. researchgate.net

Control of selectivity is a paramount challenge. The choice between different cyclization modes (e.g., 5-endo vs. 5-exo) can be directed by the choice of catalyst or electrophile. Comparisons between gold-catalyzed and iodine-mediated cyclizations of 1,5-enynes have demonstrated that different catalysts can lead to distinct product scaffolds from the same starting material. d-nb.infobeilstein-journals.org For example, an iodine-catalyzed cascade reaction involving 2-styrylbenzaldehydes and indoles proceeds via a 4π-electrocyclization to generate 1H-indenes. researchgate.net

A frontier in this area is the catalyst-free activation of the carbon-iodine bond. Research into photochemical activation through the formation of electron-donor-acceptor (EDA) or halogen-bonding (HB) complexes is emerging. rsc.org This method allows for the generation of carbon-centered radicals from organic halides, which can then participate in a variety of novel transformations, representing a fundamentally new way to harness the reactivity of compounds like this compound. rsc.org

Table 1: Examples of Unconventional Reactivity for Iodo-Indene Synthesis
MethodCatalyst/ReagentKey TransformationSelectivity/FeatureReference
Gold-Catalyzed CycloisomerizationIPrAuNTf₂Alkyne activation followed by a 1,2-iodine shiftForms 3-iodo-1-substituted-1H-indene nih.gov
Rhenium-Catalyzed CyclizationRhenium ComplexSequential 1,2-iodine and 1,5-hydrogen migrationForms 2-iodo-1H-indene derivatives researchgate.net
Iodine-Catalyzed CascadeMolecular Iodine (I₂)Nucleophilic addition followed by 4π-electrocyclizationForms trisubstituted 1H-indenes researchgate.net
Iodocyclization of EnynesN-Iodosuccinimide (NIS)Electrophile-triggered 5-endo cyclizationDiastereoselective formation of iodo-functionalized cyclopentene (B43876) ring d-nb.infobeilstein-journals.org
Photochemical ActivationLight (hv), Halogen Bond AcceptorGeneration of carbon-centered radicals via EDA/HB complexMetal-free activation of the C-I bond rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to industrial production necessitates technologies that are safe, efficient, and scalable. Flow chemistry and automated synthesis are at the forefront of this evolution. numberanalytics.com

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch methods, including superior heat transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for hazardous reactions. wuxiapptec.comcontractpharma.com These features make it an ideal platform for the synthesis of this compound, which may involve potentially exothermic iodination steps or require fine-tuning of catalytic cycles. The continuous nature of flow chemistry allows for seamless scaling from milligrams to kilograms, addressing a key bottleneck in chemical manufacturing. numberanalytics.comwuxiapptec.com For example, high-temperature reactions that would require high-pressure Parr reactors in batch can be conducted more safely in flow systems. ansto.gov.au

Table 2: Representative Commercial Flow Reactor System Capabilities
SystemFlow Rate RangeTemperature RangeMax PressureKey FeaturesReference
Vapourtec R-SeriesNot specified (Ideal for MedChem)Not specifiedNot specifiedFlexible, precise, automatable, versatile pumps wuxiapptec.com
Corning Flow System5 mL/min to 50 mL/min-60 °C to 200 °C1.8 MPaOutstanding mixing and heat exchange, high chemical durability, 1-5 kg/day production wuxiapptec.com
Oushisheng Flow Hydrogenation5 mL/min to 50 mL/minRoom Temp. to 200 °C10 MPaDesigned for heterogeneous catalysis, 2-5 kg/day production wuxiapptec.com

Complementing flow chemistry, automated synthesis platforms can dramatically accelerate the discovery and optimization of synthetic routes. nih.gov These systems can perform multiple reactions in parallel under varied conditions, automatically handle reagents, and integrate purification and analysis steps. imperial.ac.uksynplechem.com For a molecule like this compound, an automated platform could be used to rapidly screen different catalysts, solvents, and temperatures for a C-I bond functionalization reaction or to build a library of derivatives for biological screening. nih.gov This high-throughput capability allows researchers to navigate complex reaction landscapes efficiently, leading to optimized protocols in a fraction of the time required by manual methods.

Development of Sustainable and Economically Viable Synthetic Routes

Modern chemical synthesis places a strong emphasis on sustainability and economic viability. Future research on this compound will increasingly focus on "green" chemistry principles, including atom economy, the use of less hazardous substances, and the reduction of waste. nih.gov

One promising avenue is the development of transition-metal-free synthetic methods. For instance, a mild protocol using inexpensive potassium carbonate and silica (B1680970) gel has been reported for the synthesis of polysubstituted indenes. acs.org While this specific example did not produce this compound itself, the underlying principle of avoiding expensive and potentially toxic transition metals is highly relevant.

Another key strategy is the development of atom-economical, one-pot reactions that combine multiple synthetic steps. A one-pot procedure involving an N-Iodosuccinimide (NIS)-promoted cyclization followed by a palladium-catalyzed carbonylation has been developed to create ester-containing indenes. acs.org Such tandem reactions reduce the need for intermediate purification steps, saving time, solvents, and resources. acs.org

Direct C-H iodination represents a highly desirable, albeit challenging, synthetic strategy. Activating and selectively functionalizing a C-H bond on the indene (B144670) core to introduce the iodine atom would be a more direct and atom-economical route compared to multi-step sequences involving pre-functionalized precursors. While not yet reported for this compound specifically, regioselective C5-H direct iodination of indoles has been achieved, suggesting that similar strategies could be explored for the indene system. rsc.org Furthermore, the choice of solvents is critical, with a push to replace volatile organic compounds with greener alternatives. nih.gov

Potential for Catalytic Activation of the Carbon-Iodine Bond for Novel Transformations

The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making it an excellent functional handle for further molecular elaboration. The future of this compound chemistry lies in expanding the toolbox of catalytic methods to activate this bond for novel and complex transformations.

Palladium- and copper-catalyzed cross-coupling reactions are well-established methods for C-C and C-heteroatom bond formation, and they will continue to be vital for derivatizing the this compound scaffold. organic-chemistry.org Research in this area will focus on developing more active and versatile catalysts that can operate under milder conditions and tolerate a wider range of functional groups.

Beyond standard cross-coupling, innovative transformations are being explored. For example, the palladium-catalyzed carbonylation of iodo-indenes using formic acid as a CO source provides access to indene-based esters while avoiding the use of toxic carbon monoxide gas. acs.org This reaction highlights how the C-I bond can be used to install valuable functional groups in a practical and efficient manner. acs.org

Furthermore, the catalytic activation of the C-I bond is not limited to transition metals. As mentioned previously, photochemical methods can generate radical species from the C-I bond, opening up reaction pathways inaccessible through traditional two-electron chemistry. rsc.org This approach could enable novel alkylation, arylation, or cyclization reactions, significantly broadening the synthetic utility of this compound as a precursor for complex molecular architectures.

Q & A

Q. How can researchers integrate primary experimental data with secondary literature in publications?

  • Methodology : Use tables to juxtapose synthesized compounds’ properties (e.g., yields, spectral data) with literature values. Discuss discrepancies in the context of experimental conditions (e.g., solvent effects). Cite primary sources for known compounds and provide full characterization for new derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.